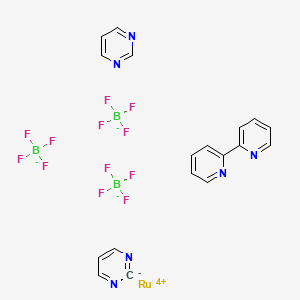
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(3+);tritetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(3+);tritetrafluoroborate is a complex compound that combines the properties of pyridine, pyrimidine, and ruthenium. This compound is of significant interest in the fields of chemistry and materials science due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(3+);tritetrafluoroborate typically involves the coordination of ruthenium with pyridine and pyrimidine ligands. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(3+);tritetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur at the pyridine and pyrimidine ligands, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are often carried out in solvents like ethanol or acetonitrile and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized ruthenium complexes, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(3+);tritetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(3+);tritetrafluoroborate involves the coordination of ruthenium with pyridine and pyrimidine ligands, which modulates its electronic properties. The compound can interact with various molecular targets, including enzymes and proteins, through coordination and redox reactions. These interactions can influence biological pathways and processes, such as collagen synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidin-2-ylpyridine: Similar in structure but lacks the ruthenium center, resulting in different reactivity and applications.
2-(Pyridin-2-yl)pyrimidine:
Uniqueness
The uniqueness of 2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(3+);tritetrafluoroborate lies in its combination of pyridine, pyrimidine, and ruthenium, which imparts distinct electronic and structural characteristics. This combination enhances its catalytic activity, stability, and potential therapeutic applications compared to similar compounds .
Properties
Molecular Formula |
C18H15B3F12N6Ru |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;pyrimidine;2H-pyrimidin-2-ide;ruthenium(4+);tritetrafluoroborate |
InChI |
InChI=1S/C10H8N2.C4H4N2.C4H3N2.3BF4.Ru/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-2-5-4-6-3-1;3*2-1(3,4)5;/h1-8H;1-4H;1-3H;;;;/q;;4*-1;+4 |
InChI Key |
UBEUGPSUFBDBBO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CN=C1.C1=CN=[C-]N=C1.[Ru+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















